molecular formula C8H9ClMgO B1591139 4-Methoxybenzylmagnesium chloride CAS No. 38769-92-5

4-Methoxybenzylmagnesium chloride

Cat. No. B1591139
CAS RN: 38769-92-5
M. Wt: 180.91 g/mol
InChI Key: UDWJEJINASVQGJ-UHFFFAOYSA-M
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Description

4-Methoxybenzylmagnesium chloride is a Grignard reagent with the linear formula CH3OC6H4CH2MgCl . It has a molecular weight of 180.91 .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzylmagnesium chloride is represented by the SMILES string COc1ccc(C[Mg]Cl)cc1 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group and a benzylmagnesium chloride group.


Chemical Reactions Analysis

4-Methoxybenzylmagnesium chloride is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone.


Physical And Chemical Properties Analysis

4-Methoxybenzylmagnesium chloride is a 0.25 M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.914 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

  • Chiral Compound Synthesis : The Grignard reaction involving 4-Methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde led to the formation of a compound with two chiral centers and intramolecular hydrogen bonds, showcasing its utility in synthesizing complex chiral molecules (Q. Yin & Wenqin Zhang, 2002).
  • Synthetic Intermediates : It was used in the preparation of sensitive phenolic aldehydes via ultrasound-promoted reactions, demonstrating its efficiency in providing protected phenolic ether intermediates for organic synthesis (F. A. Luzzio & Juan Chen, 2008).

Catalysis and Reactions

  • Nickel-Catalyzed Cross-Coupling : The nickel-catalyzed cross-coupling of methoxyarenes with alkylmagnesium halides showcases the elimination of a methoxy group, facilitating the synthesis of complex molecules through alkylation at the ipso position of anisole derivatives (Mamoru Tobisu et al., 2016).
  • Selective Deprotection : Zirconium(IV) chloride catalyzed a highly selective and efficient method for the unmasking of p-methoxybenzyl ethers and esters, critical for substances such as carbohydrates, terpenes, and amino acids (G. Sharma et al., 2003).

Material Science and Luminescence

  • Magnetic and Luminescent Materials : The synthesis of 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands using 4-Methoxybenzylmagnesium chloride resulted in materials exhibiting magnetic and luminescent properties, indicating its potential in the development of multifunctional materials (H. Wen et al., 2017).

Advanced Organic Synthesis Techniques

  • Anionic Polymerization : Studies on p- and m-Vinylbenzylmagnesium Chlorides as initiators in polymerizations exemplify the role of 4-Methoxybenzylmagnesium chloride in synthesizing macromers and poly(Grignard reagent)s, highlighting its significance in polymer chemistry (K. Hatada et al., 1986).

Safety And Hazards

4-Methoxybenzylmagnesium chloride is a highly flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

magnesium;1-methanidyl-4-methoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWJEJINASVQGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzylmagnesium chloride

CAS RN

38769-92-5
Record name 4-Methoxybenzylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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